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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzimidazole

Cat. No.: B189241

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethyl)benzimidazole, a key heterocyclic compound with significant interest in
medicinal chemistry and materials science. This document is intended for researchers,
scientists, and drug development professionals, offering a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2-(Trifluoromethyl)benzimidazole is a fluorinated heterocyclic compound belonging to the
benzimidazole family. The presence of the trifluoromethyl group significantly influences its
electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the
design of bioactive molecules. Accurate and detailed spectroscopic data is paramount for the
unambiguous identification, purity assessment, and structural elucidation of this compound and
its derivatives. This guide presents a consolidated summary of its characteristic spectroscopic
signatures.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for 2-
(Trifluoromethyl)benzimidazole, presented in standardized formats for clarity and ease of
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comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
(Trifluoromethyl)benzimidazole in solution. The data presented below includes *H, 3C, and
19F NMR spectra.

Table 1: 1H, 13C, and °F NMR Spectroscopic Data for 2-(Trifluoromethyl)benzimidazole

. . Coupling

Chemical Shift . .
Nucleus Multiplicity Constant (J) Assignment

(3) ppm

Hz

1H NMR ~7.75 m - Aromatic C-H
~7.40 m - Aromatic C-H
~12.5 (broad) s - N-H
13C NMR 145.4 q 38.5 C2 (C-CFs)
139.0 (broad) - - ca/CT
124.5 S - C5/C6
120.7 q 269.5 CFs
115.5 (broad) - - C3a/C7a
1°F NMR -64.8 S - -CFs

Note: NMR data can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The
spectrum of 2-(Trifluoromethyl)benzimidazole is characterized by the following key
absorption bands.

Table 2: Infrared (IR) Spectroscopic Data for 2-(Trifluoromethyl)benzimidazole
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Wavenumber (cm~?) Intensity Assignment
3400-2500 (broad) Medium-Strong N-H stretching

~3060 Weak Aromatic C-H stretching
~1620 Medium C=N stretching

~1450, ~1410 Medium Aromatic C=C stretching
1300-1100 Strong C-F stretching

Aromatic C-H out-of-plane
~750 Strong bendi
ending

Data obtained from the NIST WebBook.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for 2-(Trifluoromethyl)benzimidazole

m/z Relative Intensity Assighment

186 High [M]* (Molecular lon)
167 Moderate [M-F]*

117 Moderate [M - CFs]*+

The molecular formula of 2-(Trifluoromethyl)benzimidazole is CsHsFsN2 and its molecular
weight is 186.14 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented in this guide.
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NMR Spectroscopy

A solution of 2-(Trifluoromethyl)benzimidazole is prepared by dissolving 5-10 mg of the
compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-des or CDCl3) ina 5
mm NMR tube. H, 3C, and °F NMR spectra are recorded on a spectrometer operating at a
standard frequency (e.g., 400 MHz for *H). Chemical shifts are reported in parts per million
(ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent

peak.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A
small amount of the powdered sample is placed directly on the ATR crystal, and pressure is
applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet
can be prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a thin, transparent disk.

Mass Spectrometry

Electron lonization (EI) mass spectrometry is a common technique for volatile and thermally
stable compounds like 2-(Trifluoromethyl)benzimidazole. The sample is introduced into the
ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This
causes ionization and fragmentation of the molecule. The resulting ions are then separated
based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 2-(Trifluoromethyl)benzimidazole.
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A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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